Amlodipine Impurity E Maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amlodipine Impurity E Maleate is an impurity of Amlodipine . Amlodipine is a dihydropyridine calcium channel blocker used to lower blood pressure and prevent chest pain . Six impurities ranging from 0.43 to 1.42% in amlodipine maleate were detected .

Synthesis Analysis

The synthesis of Amlodipine Impurity E Maleate involves several steps, and impurities can be formed at each stage . The impurities were detected by a simple isocratic reverse-phase high performance liquid chromatography (HPLC). LC-MS was performed to identify the mass of the impurities .Molecular Structure Analysis

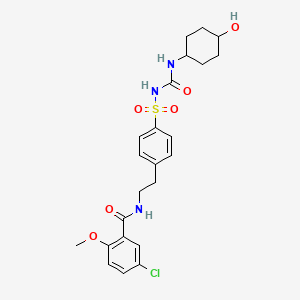

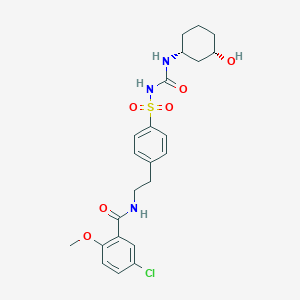

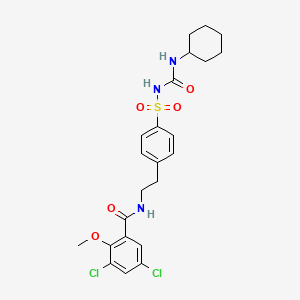

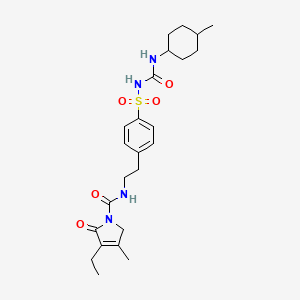

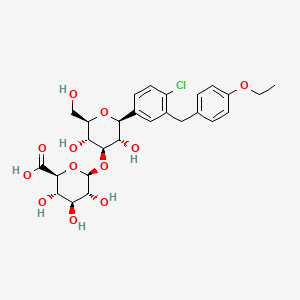

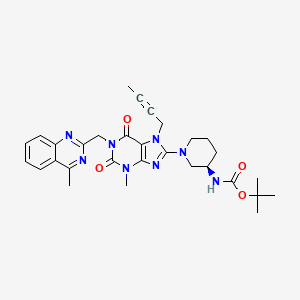

The molecular structure of Amlodipine Impurity E Maleate was characterized based on spectral data (IR, NMR, and MS) . The structures of these impurities were characterized as 3-ethyl 5-methyl 4- (2-chlorophenyl)-2- [2- (1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)ethoxymethyl]-6-methyl-1,4-dihydro-3,5-pyridinedicarboxylate .Chemical Reactions Analysis

The chemical reactions involved in the formation of Amlodipine Impurity E Maleate are complex and involve multiple steps . The exact reactions and mechanisms are not fully understood and are the subject of ongoing research .Wissenschaftliche Forschungsanwendungen

Two open-label, single-dose, pharmacokinetic studies were conducted. The studies included healthy non-smoking volunteers who were given a single 10-mg oral dose of either Amlodipine Besylate or Amlodipine Maleate . Blood samples were taken before study drug dosing and at intervals up to 96 hours post-dosing .

Detection of Genotoxic Impurities

- Summary of the Application: Amlodipine Besylate, which is related to Amlodipine Impurity E Maleate, has been used in the detection of potential genotoxic impurities . These impurities are potential mutagens or carcinogens that may be difficult to eliminate completely from the drug synthesis .

- Methods of Application or Experimental Procedures: An Agilent GC/Q-TOF system was used for the determination of potential genotoxic impurities methylbenzene sulphonate (MBS) and ethylbenzene sulphonate (EBS) in amlodipine drug product . A 2-μL sample volume was injected in cold splitless mode at 100 °C .

- Summary of Results or Outcomes: The Agilent Q-TOF provided excellent sensitivity for the identification and quantitation of these impurities without chemical derivatization .

Blood Pressure Management

- Summary of the Application: Amlodipine, including its impurities, is a long-acting dihydropyridine L-type calcium channel blocker . It is used to lower blood pressure and prevent chest pain .

- Methods of Application or Experimental Procedures: Amlodipine is administered orally. The dosage and frequency depend on the patient’s condition and response to the medication .

- Summary of Results or Outcomes: Amlodipine has been found to be effective in managing blood pressure and preventing chest pain .

Detection of Genotoxic Impurities

- Summary of the Application: Amlodipine Besylate, which is related to Amlodipine Impurity E Maleate, has been used in the detection of potential genotoxic impurities . These impurities are potential mutagens or carcinogens that may be difficult to eliminate completely from the drug synthesis .

- Methods of Application or Experimental Procedures: An Agilent GC/Q-TOF system was used for the determination of potential genotoxic impurities methylbenzene sulphonate (MBS) and ethylbenzene sulphonate (EBS) in amlodipine drug product . A 2-μL sample volume was injected in cold splitless mode at 100 °C .

- Summary of Results or Outcomes: The Agilent Q-TOF provided excellent sensitivity for the identification and quantitation of these impurities without chemical derivatization .

Blood Pressure Management

- Summary of the Application: Amlodipine, including its impurities, is a long-acting dihydropyridine L-type calcium channel blocker . It is used to lower blood pressure and prevent chest pain .

- Methods of Application or Experimental Procedures: Amlodipine is administered orally. The dosage and frequency depend on the patient’s condition and response to the medication .

- Summary of Results or Outcomes: Amlodipine has been found to be effective in managing blood pressure and preventing chest pain .

Zukünftige Richtungen

Future research will likely focus on improving the stability of Amlodipine Maleate tablets against moisture . Additionally, further studies are needed to fully understand the synthesis process and the formation of impurities . This will help in the development of more effective and safer drugs for the treatment of hypertension and angina .

Eigenschaften

CAS-Nummer |

400024-12-6 |

|---|---|

Produktname |

Amlodipine Impurity E Maleate |

Molekularformel |

C21H27ClN2O5.C4H4O4 |

Molekulargewicht |

422.91 116.07 |

Aussehen |

Solid powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Amlodipine Diethyl Ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)